Zuclopenthixol

Catalog No.
S618929
CAS No.
53772-83-1
M.F
C22H25ClN2OS
M. Wt
401.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zuclopenthixol

CAS Number

53772-83-1

Product Name

Zuclopenthixol

IUPAC Name

2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol

Molecular Formula

C22H25ClN2OS

Molecular Weight

401.0 g/mol

InChI

InChI=1S/C22H25ClN2OS/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26/h1-2,4-8,16,26H,3,9-15H2/b18-5-

InChI Key

WFPIAZLQTJBIFN-DVZOWYKESA-N

SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO

solubility

slight
2.60e-03 g/L

Synonyms

4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol (-)-10-Camphorsulfonic Acid Salt; (Z)-Clopenthixol (-)-10-Camphorsulfonic Acid Salt; Cisordinol(-)-10-Camphorsulfonic Acid Salt; Clopixol (-)-10-Camphorsulfonic Acid Salt; cis-(

Canonical SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO

Isomeric SMILES

C1CN(CCN1CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO

Zuclopenthixol is a typical antipsychotic medication belonging to the thioxanthene class. It is primarily used to treat schizophrenia and other psychotic disorders. The compound is recognized for its efficacy in managing symptoms of psychosis, including hallucinations and delusions. Chemically, it is characterized by the formula C22H25ClN2OSC_{22}H_{25}ClN_{2}OS and has a molar mass of approximately 400.97 g/mol . Zuclopenthixol is the cis-isomer of clopenthixol, which was introduced in 1961, while zuclopenthixol itself became available in 1978. The drug is marketed under various trade names, including Clopixol and Cisordinol .

Zuclopenthixol's antipsychotic effect is believed to be mediated by its antagonism at dopamine D2 receptors in the brain, particularly in the mesolimbic pathway []. This pathway is implicated in reward processing and thought to be dysregulated in schizophrenia. By blocking dopamine D2 receptors, Zuclopenthixol helps to reduce the dopamine activity and alleviate the positive symptoms of the condition [].

Zuclopenthixol is generally well-tolerated, but common side effects include drowsiness, movement disorders (e.g., tardive dyskinesia), and metabolic changes []. It can also interact with other medications, so it is crucial to inform healthcare providers about all medications being taken before starting Zuclopenthixol treatment [].

Management of Schizophrenia:

  • Efficacy: Research suggests Zuclopenthixol, particularly its oral and decanoate (long-acting) forms, may be effective in managing the positive and negative symptoms of schizophrenia, with some evidence suggesting potential advantages over other antipsychotics in terms of relapse prevention and tolerability [, ]. However, further high-quality studies are needed for definitive conclusions [].
  • Mechanism of Action: Zuclopenthixol's exact mechanism of action in schizophrenia is not fully understood, but it is believed to work primarily by blocking dopamine D2 receptors in the brain, which are implicated in the disease process [].

Treatment of Agitation and Violence:

  • Limited Evidence: While Zuclopenthixol has been investigated for managing agitation and violence in individuals with various mental illnesses, the available research is inconclusive regarding its effectiveness compared to other medications [].

Other Potential Applications:

  • Depression: Early research suggests Zuclopenthixol may have potential benefits in treating depression, particularly in individuals with comorbid schizophrenia, but more research is needed to confirm these findings [].
  • Bipolar Disorder: Limited research suggests Zuclopenthixol may be helpful in managing manic episodes in bipolar disorder, but further studies are required to determine its efficacy and safety profile [].

Zuclopenthixol undergoes several metabolic processes within the body. The primary metabolic pathways include:

  • Sulphoxidation: This reaction involves the introduction of a sulfoxide group into the molecule.
  • N-dealkylation: This process removes alkyl groups from the nitrogen atoms in the piperazine moiety.
  • Glucuronic acid conjugation: This reaction facilitates the excretion of the drug by making it more water-soluble .

These metabolic transformations result in metabolites that generally lack pharmacological activity, which are primarily excreted in feces with a smaller percentage eliminated through urine .

Zuclopenthixol exhibits its antipsychotic effects mainly through antagonism at dopamine D1 and D2 receptors, which are crucial in modulating neurotransmission within the brain. Additionally, it interacts with several other receptors:

  • Alpha-1 adrenergic receptors: Contributing to its sedative effects.
  • 5-Hydroxytryptamine (serotonin) receptors: Involved in mood regulation.
  • Histamine H1 receptors: Although it has weak affinity here, this interaction can lead to sedation .

The drug does not significantly affect muscarinic acetylcholine receptors, which distinguishes it from some other antipsychotics that can cause anticholinergic side effects.

The synthesis of zuclopenthixol typically involves multi-step organic reactions starting from simpler thioxanthene derivatives. While specific proprietary methods may vary among manufacturers, a general synthetic route can be outlined as follows:

  • Formation of Thioxanthene Core: The initial step involves creating the thioxanthene structure through cyclization reactions involving appropriate precursors.
  • Substitution Reactions: Subsequent steps involve introducing the piperazine moiety and chlorination to yield the final compound.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for pharmaceutical use .

Zuclopenthixol is primarily employed in treating schizophrenia and other psychotic disorders. Its applications include:

  • Long-acting injections: Zuclopenthixol decanoate is used for patients with poor medication adherence, providing sustained therapeutic levels over weeks.
  • Short-term management: Zuclopenthixol acetate serves for acute sedation in psychotic episodes .

Moreover, it has shown effectiveness in managing aggressive behaviors associated with certain psychiatric conditions.

Zuclopenthixol has been studied for its interactions with various drugs and substances. Notably:

  • QT Prolongation Risk: Co-administration with drugs that affect heart rhythm may increase the risk of serious cardiac events.
  • Prolactin Levels: It can elevate prolactin levels, leading to side effects such as galactorrhea and sexual dysfunction .
  • Metabolic Interactions: The drug's metabolism is primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4, which can be inhibited or induced by other medications, affecting its clearance and efficacy .

Several compounds share structural or functional similarities with zuclopenthixol. Here are a few notable examples:

Compound NameClassUnique Features
ClopenthixolThioxantheneCis-isomer; used similarly but less frequently
HaloperidolButyrophenoneStronger D2 receptor antagonism; higher side effects
FluphenazinePhenothiazineLonger half-life; more sedative properties
OlanzapineAtypical AntipsychoticBroader receptor profile; lower risk of extrapyramidal symptoms

Zuclopenthixol stands out due to its unique receptor binding profile and its formulation as both short-acting and long-acting injectable forms, catering to different patient needs .

Physical Description

Solid

XLogP3

4.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

400.1376123 g/mol

Monoisotopic Mass

400.1376123 g/mol

Heavy Atom Count

27

Melting Point

~50

UNII

47ISU063SG

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used in the management of acute psychoses such as mania or schizophrenia. However, the use of zuclopenthixol acetate in psychiatric emergencies as an alternative to standard treatments (haloperidol, clotiapine, etc.) should be cautioned, since well executed and documented trials of zuclopenthixol acetate for this use have yet to be conducted. Zuclopenthixol acetate is not intended for long-term use.
FDA Label

Pharmacology

Zuclopenthixol is a thioxanthene with therapeutic actions similar to the phenothiazine antipsychotics. It is an antagonist at D1 and D2 dopamine receptors.

MeSH Pharmacological Classification

Dopamine Antagonists

ATC Code

N - Nervous system
N05 - Psycholeptics
N05A - Antipsychotics
N05AF - Thioxanthene derivatives
N05AF02 - Clopenthixol
N - Nervous system
N05 - Psycholeptics
N05A - Antipsychotics
N05AF - Thioxanthene derivatives
N05AF05 - Zuclopenthixol

Mechanism of Action

Zuclopenthixol is a typical antipsychotic neuroleptic drug of the thioxanthene class. It mainly acts by antagonism of D1 and D2 dopamine receptors. Zuclopenthixol also has high affinity for alpha1-adrenergic and 5-HT2 receptors. It has weaker histamine H1 receptor blocking activity, and even lower affinity for muscarinic cholinergic and alpha2-adrenergic receptors.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Irritant

Irritant

Other CAS

53772-83-1
982-24-1

Absorption Distribution and Excretion

Upon reaching the body water phase, the decanoate ester is slowly released from the oil depot, which is resultantly hydrolyzed to the active substance, zuclopenthixol. The decanoate ester provides a means of slow release since zuclopenthixol itself is a short-acting drug.
Primarily in the feces with approximately 10% in the urine.
20 L/kg.
approximately 0.9 L/min.

Metabolism Metabolites

The metabolism of zuclopenthixol is mainly by sulphoxidation, side chain N-dealkylation and glucuronic acid conjugation. The metabolites are devoid of pharmacological activity.

Wikipedia

Zuclopenthixol
Clopenthixol

Biological Half Life

20 hours (range 12-28 hours) for the tablet form, 19 days for the depot form.

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023
Khalifa AE: Zuclopenthixol facilitates memory retrieval in rats: possible involvement of noradrenergic and serotonergic mechanisms. Pharmacol Biochem Behav. 2003 Jul;75(4):755-62. [PMID:12957216]
Fond G, Macgregor A, Tamouza R, Hamdani N, Meary A, Leboyer M, Dubremetz JF: Comparative analysis of anti-toxoplasmic activity of antipsychotic drugs and valproate. Eur Arch Psychiatry Clin Neurosci. 2014 Mar;264(2):179-83. doi: 10.1007/s00406-013-0413-4. Epub 2013 Jun 15. [PMID:23771405]
Jayakody K, Gibson RC, Kumar A, Gunadasa S: Zuclopenthixol acetate for acute schizophrenia and similar serious mental illnesses. Cochrane Database Syst Rev. 2012 Apr 18;4:CD000525. doi: 10.1002/14651858.CD000525.pub3. [PMID:22513898]
Nielsen MK, Johansen SS: Simultaneous determination of 25 common pharmaceuticals in whole blood using ultra-performance liquid chromatography-tandem mass spectrometry. J Anal Toxicol. 2012 Sep;36(7):497-506. doi: 10.1093/jat/bks054. Epub 2012 Jun 19. [PMID:22718540]
Khalifa AE: Pro-oxidant activity of zuclopenthixol in vivo: differential effect of the drug on brain oxidative status of scopolamine-treated rats. Hum Exp Toxicol. 2004 Aug;23(9):439-45. [PMID:15497819]
Hood S, Orr K, Bennett L, Davies S: Severe laryngeal dystonia in a patient receiving zuclopenthixol "Acuphase" and fluoxetine. Australas Psychiatry. 2010 Apr;18(2):174-6. doi: 10.3109/10398560903473686. [PMID:20175668]
Link

Explore Compound Types